Butylene glycol propionate, also known as 1,3-butylene glycol 3-propionate, is an ester derived from the reaction of 1,3-butylene glycol and propionic acid. This compound is characterized by its clear, colorless liquid form and is noted for its low toxicity and skin compatibility, making it suitable for various applications in cosmetic and pharmaceutical formulations. It exhibits properties such as humectancy, which aids in moisture retention, and acts as a stabilizer and preservative in products by enhancing the efficacy of other active ingredients.
Butylene glycol propionate exhibits notable biological activities, particularly in cosmetic science. It possesses antimicrobial properties that enhance the effectiveness of preservatives in formulations. Studies have shown that it can improve skin hydration and barrier function when used in conjunction with other humectants like glycerol or 1,3-propanediol. For instance, a study indicated that butylene glycol at a concentration of 25% was effective against various microbial strains, showcasing its potential as a preservative .
The synthesis of butylene glycol propionate primarily involves the esterification of 1,3-butylene glycol with propionic acid. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the process. The reaction is conducted under reflux conditions where water is continuously removed to drive the equilibrium towards ester formation:
In industrial settings, continuous esterification processes are employed where reactants are mixed with the catalyst in a reactor.
Butylene glycol propionate finds widespread applications across various industries:
Recent studies have investigated the interactions between butylene glycol propionate and other compounds. For example, research has shown that when combined with chitosan, it enhances antibacterial and antioxidant properties significantly. Furthermore, studies on cross-reactivity between butylene glycol and propylene glycol have indicated that while they are structurally similar, they do not exhibit significant cross-reactivity in allergic reactions .
Butylene glycol propionate shares similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Key Properties | Unique Features |
|---|---|---|---|
| Propylene Glycol | C3H8O2 | Humectant, solvent | Widely used; lower viscosity than butylene glycol. |
| Ethylene Glycol | C2H6O2 | Antifreeze agent; hygroscopic | Toxicity concerns limit its cosmetic use. |
| 1,2-Butylene Glycol | C4H10O2 | Solvent; stabilizer | More viscous than butylene glycol propionate. |
| 1,3-Propanediol | C3H8O2 | Humectant; skin conditioning agent | Known for superior skin hydration properties. |
Butylene glycol propionate stands out due to its specific application in cosmetics and pharmaceuticals where it serves both as a moisturizer and a stabilizing agent while maintaining lower toxicity levels compared to some alternatives .
The formation of butylene glycol propionate follows the classical Fischer esterification mechanism, which involves a series of well-defined reaction steps [25] [26]. The reaction between 1,3-butylene glycol and propionic acid proceeds through a nucleophilic acyl substitution mechanism characterized by protonation-addition-deprotonation-protonation-elimination-deprotonation steps [25].
The initial step involves protonation of the carbonyl oxygen of propionic acid by the acid catalyst, which activates the carbonyl carbon toward nucleophilic attack [26] [28]. The hydroxyl group of 1,3-butylene glycol then performs a nucleophilic attack on the activated carbonyl carbon, forming a tetrahedral intermediate [26]. This is followed by proton transfer and elimination of water to yield the ester product [28].
The overall reaction can be represented as:
1,3-Butylene Glycol + Propionic Acid ⇌ Butylene Glycol Propionate + Water
Research on esterification kinetics has demonstrated that the reaction follows second-order kinetics with respect to both reactants under typical conditions [31] [34]. The forward reaction rate constant exhibits strong temperature dependence, following the Arrhenius equation relationship [33] [35].
| Temperature (°C) | Rate Constant (L/mol·min) | Equilibrium Constant |
|---|---|---|
| 60 | 0.0812 | 4.2 |
| 70 | 0.0956 | 4.8 |
| 80 | 0.105 | 5.1 |
| 90 | 0.124 | 5.6 |
The activation energy for typical esterification reactions ranges from 40-65 kilojoules per mole, with frequency factors varying based on catalyst concentration and reaction medium [31] [40]. Studies have shown that the reaction equilibrium constant increases with temperature, indicating the endothermic nature of the forward reaction under standard conditions [35].
The esterification of glycols with carboxylic acids occurs in two distinct steps, with the formation of monoester being significantly faster than diester formation [5]. The first step involves the reaction of one hydroxyl group of 1,3-butylene glycol with propionic acid, while the second step involves esterification of the remaining hydroxyl group [5].
Kinetic studies have revealed that the monoester formation exhibits rate constants approximately 10-15 times higher than diester formation under identical conditions [5]. The equilibrium conversion can reach 75-85% under optimized conditions, with water removal being critical for driving the reaction toward completion [33].
Sulfuric acid serves as one of the most effective catalysts for esterification reactions due to its strong acidity and dual functionality [29]. The catalyst operates through protonation of the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon [29]. Additionally, sulfuric acid acts as a dehydrating agent, facilitating water removal and driving the equilibrium toward ester formation [29].
Optimal sulfuric acid concentrations typically range from 0.2 to 0.8 weight percent based on total reaction mass [36]. Higher concentrations can lead to increased side reactions and degradation of reactants, while lower concentrations result in reduced reaction rates [36].
| Catalyst Concentration (wt%) | Conversion (%) | Reaction Time (min) | Side Product Formation |
|---|---|---|---|
| 0.2 | 68.4 | 180 | Low |
| 0.5 | 82.1 | 120 | Moderate |
| 0.8 | 87.3 | 90 | Moderate |
| 1.2 | 89.1 | 75 | High |
para-Toluenesulfonic acid represents an alternative acid catalyst that offers advantages in terms of selectivity and product purity [7] [12]. This catalyst demonstrates strong acidity (4.0 millimoles per gram) compared to conventional ion-exchange resins [7]. The heterogeneous variants of para-toluenesulfonic acid provide excellent thermal stability up to 200°C and can be easily separated from reaction products [7].
Studies have shown that para-toluenesulfonic acid catalyzed esterification achieves comparable conversion rates to sulfuric acid while producing fewer side products [12]. The catalyst exhibits particular effectiveness in promoting ester formation while minimizing etherification and other unwanted reactions [12].
Comparative studies between sulfuric acid and para-toluenesulfonic acid have revealed distinct performance characteristics [7] [35]. While sulfuric acid provides higher initial reaction rates, para-toluenesulfonic acid offers superior selectivity and easier product purification [7].
| Catalyst Type | Activity (mmol/g) | Selectivity (%) | Thermal Stability (°C) | Separation Ease |
|---|---|---|---|---|
| Sulfuric Acid | High | 85-90 | 150 | Difficult |
| para-Toluenesulfonic Acid | 4.0 | 92-96 | 200 | Easy |
| Amberlyst-15 | 0.8 | 88-92 | 180 | Easy |
Industrial-scale production of butylene glycol propionate employs continuous reactor systems to achieve consistent product quality and high throughput [13] [15]. Continuous stirred tank reactors represent the most common configuration due to their ability to maintain uniform temperature and concentration profiles throughout the reaction volume [13].
The reactor design must accommodate the equilibrium nature of esterification while providing efficient heat transfer and mass transfer capabilities [15]. Key design parameters include residence time distribution, mixing intensity, and heat removal capacity to maintain optimal reaction conditions [13].
Modern industrial esterification processes integrate reactive distillation technology to simultaneously conduct reaction and product separation [8] [9]. This approach enables continuous water removal, driving the equilibrium toward ester formation while reducing equipment requirements [9].
Typical operating conditions for continuous esterification include:
| Parameter | Operating Range | Optimal Value |
|---|---|---|
| Temperature | 80-140°C | 105-110°C |
| Pressure | Atmospheric-75 psia | 18-30 psia |
| Residence Time | 60-180 minutes | 90-120 minutes |
| Molar Ratio (Acid:Glycol) | 1.0:1.0-1.3:1.0 | 1.05:1.0 |
Contemporary industrial systems incorporate advanced process control and optimization strategies [14] [17]. Enzymatic esterification technology represents an emerging alternative that operates at significantly lower temperatures (40-80°C) while achieving comparable conversion rates [14].
Hydrodynamic cavitation reactors have demonstrated potential for enhancing mass transfer and reducing reaction times in continuous esterification processes [17]. These systems utilize high-velocity liquid flow through specially designed cavities to create intense mixing and accelerate reaction kinetics [17].
The integration of continuous production systems with advanced separation technologies enables achievement of product purities exceeding 99.5% while maintaining high overall process efficiency [36]. Process optimization through response surface methodology and statistical experimental design has led to significant improvements in yield and energy consumption [11].
Butylene glycol propionate exhibits distinctive solubility behavior that reflects its unique molecular architecture, comprising both hydrophilic hydroxyl groups and a hydrophobic ester linkage [1]. The compound demonstrates exceptional water solubility due to its capacity for extensive hydrogen bonding through multiple hydroxyl groups present in the 1,3-butanediol component [2] [3] [4]. This high aqueous solubility distinguishes it from many ester compounds and makes it particularly valuable in formulations requiring water-compatible ingredients.
In polar solvent systems, butylene glycol propionate shows excellent miscibility with alcohols such as ethanol and methanol, attributed to compatible Hansen solubility parameters and similar hydrogen bonding capabilities [2] [3]. The compound demonstrates particularly remarkable behavior in propylene glycol-water mixtures, where it functions as an effective co-solvent, enhancing the dissolution of other organic compounds through synergistic solvation effects [3]. This co-solvent behavior follows established mathematical models for mixed solvent systems, with solubility increasing exponentially with increasing propylene glycol content.
The compound exhibits moderate to poor solubility in non-polar solvents such as hexane and toluene, reflecting the polarity mismatch between the highly polar butylene glycol propionate molecule and non-polar hydrocarbon solvents [2] [5]. This selectivity is explained by Hansen solubility parameter theory, where the compound's high hydrogen bonding parameter (δH) and significant polar parameter (δP) create incompatibility with non-polar solvents that possess minimal δP and δH values [5].
In moderately polar solvents, including dichloromethane, acetone, and ethyl acetate, butylene glycol propionate demonstrates intermediate solubility behavior [2]. The dissolution in these solvents depends on the balance between dipole-dipole interactions and the solvent's capacity for hydrogen bonding. Ketone solvents like acetone show particularly good compatibility due to their ability to accept hydrogen bonds from the hydroxyl groups while providing favorable dipolar interactions.
| Solvent Type | Polarity | Solubility Behavior | Hansen Solubility Parameter Compatibility | References |
|---|---|---|---|---|
| Water | Highly Polar | High solubility due to hydrogen bonding capacity | High δH component favors dissolution | [2] [3] [4] |
| Ethanol | Polar | Good solubility due to similar polarity and hydrogen bonding | Compatible δD, δP, and δH parameters | [2] [3] |
| Propylene Glycol | Polar | Excellent miscibility as co-solvent system | Optimal parameter matching | [3] |
| Hexane | Non-polar | Limited solubility due to polarity mismatch | Incompatible δP and δH parameters | [2] [5] |
| Dichloromethane | Moderately Polar | Moderate solubility in chlorinated solvents | Partial parameter compatibility | [2] |
Butylene glycol propionate demonstrates robust thermal stability under normal atmospheric conditions, remaining chemically intact up to temperatures approaching 200°C [6] [7] [8]. This thermal resilience makes it suitable for applications involving moderate heating processes and contributes to its utility in various industrial formulations where thermal processing is required.
The primary thermal decomposition pathway involves ester bond cleavage through a six-centered elimination mechanism, yielding 1,3-butanediol and propanoic acid as initial products [7] [9] [8]. This decomposition follows second-order kinetics with an activation energy of approximately 48.5 ± 3.5 kJ/mol, consistent with other propanoate esters [7] [10]. The thermal decomposition onset typically occurs between 200-250°C under normal atmospheric pressure, making the compound suitable for most ambient and moderately elevated temperature applications.
Secondary decomposition products include methylketene, carbon dioxide, ethane, ethylene, and water vapor, formed through subsequent breakdown of the primary decomposition products [7] [8] [10]. The formation of methylketene represents a characteristic decomposition pathway of propanoic acid at elevated temperatures, following established thermal decomposition mechanisms for carboxylic acids. These secondary reactions become significant only at temperatures exceeding 300°C, well above typical application ranges.
The compound exhibits minimal phase transition behavior under normal conditions, remaining as a liquid at ambient temperatures without observable crystallization or distinct glass transition phenomena [11]. This amorphous behavior contributes to its excellent flow properties and ease of handling in formulation processes. The absence of crystallization tendency also enhances its stability in mixed formulations where crystal formation could compromise product integrity.
Hydrolysis of the ester bond becomes thermodynamically favorable at temperatures between 150-200°C in the presence of water or basic catalysts [12] [9] [13]. This hydrolytic pathway represents an alternative decomposition route that becomes particularly relevant in aqueous formulations subjected to elevated temperatures or alkaline conditions.
| Property | Value/Description | Analysis Method | References |
|---|---|---|---|
| Thermal Decomposition Onset Temperature (°C) | 200-250 | Thermogravimetric analysis (TGA) | [6] [7] [8] |
| Thermal Stability Range (°C) | Stable up to 200°C under normal atmospheric conditions | Differential scanning calorimetry (DSC) | [14] [15] [6] |
| Primary Decomposition Pathway | Ester bond cleavage leading to formation of 1,3-butanediol and propanoic acid | Gas chromatography-mass spectrometry (GC-MS) | [7] [9] [8] |
| Activation Energy for Decomposition (kJ/mol) | 48.5 ± 3.5 (estimated from propanoate esters) | Arrhenius plot analysis | [7] [10] |
Butylene glycol propionate exhibits characteristic infrared absorption patterns that enable unambiguous identification through functional group analysis [16] [17] [18]. The most prominent spectroscopic feature appears as a broad, intense absorption band spanning 3200-3600 cm⁻¹, corresponding to hydroxyl group stretching vibrations from the 1,3-butanediol component [18] [19]. This broad absorption profile indicates extensive hydrogen bonding between hydroxyl groups, consistent with the compound's high water solubility and polar character.
The ester carbonyl group produces a characteristic sharp absorption at 1735-1750 cm⁻¹, falling within the typical range for aliphatic esters [17] [20] [21]. This peak represents the C=O stretching vibration and serves as a diagnostic marker for ester functionality. The specific frequency position reflects the electronic environment of the carbonyl group, with the observed value consistent with an unconjugated aliphatic ester structure.
Two distinct carbon-oxygen stretching regions provide additional structural confirmation. The ester C-O bond produces a strong absorption in the 1200-1300 cm⁻¹ range, while the alcohol C-O bonds from the diol component appear at 1000-1100 cm⁻¹ [17] [20]. This pattern follows the established "Rule of Three" for ester identification, where three characteristic peaks at approximately 1700, 1200, and 1100 cm⁻¹ confirm ester functionality [20].
Aliphatic C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region, with corresponding C-H bending vibrations observed at 1350-1450 cm⁻¹ [22] [23] [24]. These absorptions confirm the presence of methyl and methylene groups in the molecular structure and provide additional fingerprint information for compound identification.
Proton Nuclear Magnetic Resonance spectroscopy reveals distinct signal patterns that confirm the structural assignment of butylene glycol propionate [22] [24]. The methyl groups from both the propanoate and butanediol components appear as triplet or multiplet signals in the 1.1-1.3 ppm range, providing evidence for the aliphatic ester structure. The methylene group adjacent to the carbonyl carbon (CH₂CO) produces characteristic signals at 2.3-2.6 ppm, with coupling patterns confirming its position relative to the carbonyl group.
Methylene and methine groups adjacent to oxygen atoms generate complex multiplet signals in the 3.5-4.2 ppm region [22] [24]. These downfield signals reflect the deshielding effect of electronegative oxygen atoms and provide crucial structural information about the hydroxyl group positions and ester linkage connectivity.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through chemical shift analysis [22] [21]. Aliphatic carbon atoms appear in the 10-25 ppm range as multiple signals corresponding to methyl and methylene carbons. The carbonyl carbon produces a distinctive signal at 170-180 ppm, confirming the presence of the ester functional group and providing quantitative information about the molecular structure.
Mass spectrometry analysis reveals characteristic fragmentation patterns that support structural identification and purity assessment [25] [26]. The molecular ion peak appears at m/z 164, corresponding to the intact molecular structure with the molecular formula C₇H₁₆O₄ [1] [25]. This molecular ion typically shows low intensity due to the facile fragmentation of the ester bond under electron ionization conditions.
Primary fragmentation pathways include loss of water (m/z 146) through dehydration processes and formation of the propanoic acid fragment at m/z 74 [25] [27] [26]. The propanoic acid fragment often appears as the base peak, indicating the preferential cleavage of the ester bond as the primary fragmentation pathway. Additional fragment ions provide structural confirmation and enable differentiation from related compounds.
Secondary fragmentation patterns yield smaller fragments corresponding to hydrocarbon portions of the molecule, providing detailed structural information and supporting the proposed molecular connectivity. The fragmentation behavior under different ionization conditions can provide additional insights into the molecular structure and stability relationships.
| Spectroscopic Technique | Peak/Signal Position | Assignment/Description | Intensity/Multiplicity | References |
|---|---|---|---|---|
| Fourier Transform Infrared (FT-IR) | 3200-3600 cm⁻¹ | O-H stretching vibrations (broad, hydrogen-bonded hydroxyl groups) | Strong, broad absorption | [16] [17] [18] |
| Fourier Transform Infrared (FT-IR) | 1735-1750 cm⁻¹ | C=O stretching vibration (ester carbonyl group) | Strong, sharp absorption | [17] [20] [21] |
| Proton Nuclear Magnetic Resonance (¹H-NMR) | 1.1-1.3 ppm | Methyl groups (propanoate and butanediol backbone) | Triplet/multiplet | [22] [24] |
| Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) | 170-180 ppm | Carbonyl carbon atom (C=O ester group) | Single signal | [22] [21] |
| Mass Spectrometry (MS) | m/z 164 | Molecular ion peak [M]⁺ (intact molecule) | Low intensity (molecular ion) | [25] [26] |